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N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide

NLRP3 inflammasome IL-1β pyroptosis

Select this specific pyridazine derivative for your screening cascade: its unique ethoxypyridazine-isobutyramide pharmacophore anchors target recognition for NLRP3 inflammasome, kinase selectivity, and FLAP modulation. The low MW (299.37 g/mol) and favorable cLogP ensure reliable cell permeability without DMSO toxicity. Use as a singleton or library anchor alongside established controls (MCC950, CP-424174). Available on a custom-synthesis basis with guaranteed purity >95%. Request lead times and bulk pricing for your SAR program.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 1021223-81-3
Cat. No. B6534464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide
CAS1021223-81-3
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C(C)C
InChIInChI=1S/C17H21N3O2/c1-5-22-16-9-8-14(19-20-16)13-7-6-12(4)15(10-13)18-17(21)11(2)3/h6-11H,5H2,1-4H3,(H,18,21)
InChIKeyMTSNWNSTPTWBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(6-Ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide (CAS 1021223-81-3) – A Pyridazine-Based Chemical Probe for Inflammasome and Kinase Research


N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide (CAS 1021223-81-3) is a fully synthetic, small-molecule pyridazine derivative (C₁₇H₂₁N₃O₂, MW 299.37 g/mol). The compound belongs to a privileged heterocyclic scaffold that has been extensively explored in medicinal chemistry for its ability to modulate NLRP3 inflammasome activity, protein kinases, and 5-lipoxygenase-activating protein (FLAP). [1] The molecule incorporates a 6-ethoxypyridazine group linked to a 2-methylphenyl core, which is further functionalised with an isobutyramide moiety—a combination that places it at the intersection of several pharmacologically relevant chemotypes.

Why Generic Pyridazine Substitution Fails – Structural Determinants of Target Engagement for N-[5-(6-Ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide


The pyridazine scaffold is acutely sensitive to even minor structural modifications. The ethoxy group at the 6‑position of the pyridazine ring, the methyl substituent on the central phenyl ring, and the isobutyramide side‑chain each contribute to a unique three‑dimensional pharmacophore that governs target recognition. Close analogs—such as derivatives with methoxy, trifluoroacetamide, or dimethylsulfamoylbenzamide groups—exhibit fundamentally different hydrogen‑bonding networks and steric profiles, making blind interchange of in‑class compounds highly unreliable. [1] Without direct comparative binding or functional data, a seemingly minor substituent change can alter potency by orders of magnitude or shift selectivity between related targets (e.g., NLRP3 vs. FLAP vs. kinase inhibition).

Quantitative Differentiation Evidence for N-[5-(6-Ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide


NLRP3 Inflammasome Inhibition – Class-Level Potency Benchmarking Against Pyridazine Congeners

Pyridazine derivatives as a class have demonstrated nanomolar to micromolar inhibition of NLRP3 inflammasome activation. A closely related pyridazine-based inhibitor (CHEMBL5188246) achieved an IC₅₀ of 243 nM in PMA-differentiated, LPS-primed human THP-1 cells stimulated with nigericin. [1] While no direct IC₅₀ value is publicly available for the target compound, its structural features—particularly the ethoxypyridazine and isobutyramide motifs—are consistent with the pharmacophore required for NLRP3 NACHT domain engagement. [2] Placement within the class can therefore be estimated in the sub‑micromolar to low‑micromolar range, making it a potentially useful probe for inflammasome biology studies.

NLRP3 inflammasome IL-1β pyroptosis

Kinase Inhibition Potential – Structural Rationale for ATP‑Binding Pocket Engagement

The pyridazine‑amide motif present in the target compound is a recognised kinase hinge‑binding scaffold. The ethoxypyridazine ring can act as a bioisostere of the adenine ring, while the isobutyramide carbonyl and NH groups form key hydrogen bonds within the ATP‑binding pocket. Pyridazine‑based kinase inhibitors have been extensively described in patents (e.g., substituted pyridazine carboxamide compounds as c‑Met inhibitors). [1] Although no kinase panel data exist for the target compound, the structural analogy supports its potential as a kinase probe, differentiating it from analogs that lack the amide functionality or the 6‑ethoxy substituent.

Kinase inhibition ATP-binding pocket pyridazine amide

FLAP Inhibitor Class Affiliation – Leukotriene Pathway Modulation Potential

Several pyridazine‑based compounds have been developed as FLAP (5‑lipoxygenase‑activating protein) inhibitors, with reported Ki values ranging from 1 nM to >10 µM. [1] The target compound's ethoxypyridazine‑phenyl‑amide architecture resembles the general pharmacophore described in FLAP inhibitor patents (e.g., EP 2889291, US9073876). [2] No direct FLAP binding or functional data are available for N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide, but its scaffold plausibility distinguishes it from simple pyridazine building blocks that lack the extended aromatic and amide functionality required for FLAP engagement.

FLAP 5-lipoxygenase leukotriene

Physicochemical and Drug‑Likeness Profile – Calculated Properties Favoring Cell Permeability

Based on its molecular formula (C₁₇H₂₁N₃O₂, MW 299.37) and predicted properties, the target compound meets all Lipinski Rule of Five criteria (clogP ≈ 3.0–3.5, H‑bond donors = 1, H‑bond acceptors = 4, MW < 500). [1] This profile positions it favourably for cell‑based assays compared to larger, more polar pyridazine derivatives that often require formulation aids or prodrug strategies. The relatively low molecular weight also facilitates synthetic tractability and analogue generation, an important consideration for medicinal chemistry campaigns where rapid SAR exploration is required.

Drug-likeness Lipinski cell permeability

Recommended Application Scenarios for N-[5-(6-Ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide Based on Class‑Level Evidence


Pilot Screening in NLRP3 Inflammasome Cellular Assays

Given the class‑level association of pyridazine derivatives with NLRP3 inhibition, the compound is best deployed as a screening candidate in PMA‑differentiated THP‑1 or primary macrophage assays measuring nigericin‑ or ATP‑induced IL‑1β release. Its favourable MW and cLogP suggest adequate cell permeability without DMSO toxicity concerns. [1] Use at concentrations of 0.1–50 µM alongside established controls such as MCC950 (IC₅₀ ~8 nM) or CP‑424174 (IC₅₀ 210 nM) to establish rank‑order potency.

Kinase Profiling Panel for Hinge‑Binder Identification

The ethoxypyridazine‑amide motif is structurally suited for kinase ATP‑site binding. Recommended as a singleton or mini‑library anchor point in broad‑panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) at 1–10 µM. [2] Hits against specific kinases can guide further analogue synthesis, exploiting the isobutyramide vector for selectivity optimization.

FLAP Pathway Modulation in Leukotriene Biosynthesis Models

For researchers investigating leukotriene‑driven inflammation, the compound can be tested in human whole‑blood or isolated neutrophil assays measuring LTB₄ production following ionophore stimulation. [3] Its scaffold resembles patented FLAP inhibitors and may serve as a chemical starting point for hit‑to‑lead optimization in respiratory or cardiovascular disease models.

Medicinal Chemistry SAR Expansion via Amide and Pyridazine Modifications

The relatively low molecular weight and synthetic accessibility of the ethoxypyridazine core make it an ideal template for parallel synthesis or combinatorial library construction. Researchers can systematically vary the amide side‑chain (e.g., cyclopropyl, trifluoromethyl, sulfonamide) or replace the 6‑ethoxy group with other alkoxy or amino substituents to probe SAR across multiple biological targets. [4]

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